molecular formula C9H6O3 B1683723 Umbelliferone CAS No. 93-35-6

Umbelliferone

Cat. No.: B1683723
CAS No.: 93-35-6
M. Wt: 162.14 g/mol
InChI Key: ORHBXUUXSCNDEV-UHFFFAOYSA-N
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Scientific Research Applications

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring coumarin found predominantly in plants of the Umbelliferae family . Research indicates that this compound has a wide range of pharmacological properties, leading to diverse applications in medicine and other scientific fields .

Therapeutic Applications

This compound and its derivatives exhibit several biological activities, including anti-inflammatory, antioxidant, neuroprotective, antipsychotic, antiepileptic, antidiabetic, antimicrobial, antiviral, and antiproliferative effects . Because of these properties, this compound is being explored for potential therapeutic applications in various diseases:

  • Antimicrobial Activity: this compound has demonstrated antibiofilm activity against methicillin-resistant Staphylococcus epidermidis (MRSE) . It impairs MRSE biofilm formation by reducing initial attachment and intercellular adhesion . Studies have shown that this compound can reduce the expression of adhesion-encoding genes and hinder the invasive lifestyle of MRSE .
  • Wound Healing: Research indicates that this compound can enhance skin wound healing, particularly in individuals with diabetes . It promotes the synthesis of extracellular matrix components, boosts cell migration, and stimulates pro-angiogenic factors . this compound also reinforces the skin barrier by preventing moisture loss and preserving skin hydration .
  • Anticancer Activity: this compound exhibits anticancer effects by inducing apoptosis, cell cycle arrest, and DNA fragmentation in HepG2 cancer cells . It has been shown to increase the proportion of cells in the S phase and reduce the fraction of cells in the G1 phase, leading to cell cycle disturbances . Nanoparticles containing this compound may improve anti-inflammatory or anticancer therapy .
  • Neuroprotective Effects: Studies suggest that this compound can ameliorate cognitive deficits by enhancing learning and memory .

Detection and Monitoring

This compound analogues can be utilized as fluorescent probes for the detection of biologically important species, such as enzymes, lysosomes, and endosomes . They can also be used for monitoring cell processes and protein functions, as well as various diseases caused by an excess of hydrogen peroxide . Additionally, 7-hydroxy-based chemosensors may serve as a selective tool for detecting Al 3+ and Hg 2+ in biological systems .

Nanocarriers

This compound can be developed into a wide variety of nanocarriers systems, such as nanoshells, nanowires, nanoparticles, solid lipid nanostructures, dendrimers, nanoemulsions, and nanosponges . These nanosystems are prepared using both top-up and bottom-down methods, with potential applications in several areas . The use of nanoparticles containing this compound may improve anti-inflammatory or anticancer therapy .

Other Applications

Mechanism of Action

Umbelliferone exerts its effects through multiple mechanisms:

Biological Activity

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring compound found predominantly in plants belonging to the Apiaceae family. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound is synthesized through the phenylpropanoid pathway in plants and can be extracted from various sources, including Angelica decursiva and Saussurea laniceps. Its structure allows it to act as a synthon for other coumarins and heterocycles with enhanced biological activities. The extraction of this compound is typically performed using methanol, which efficiently isolates this compound from plant materials .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study on HepG2 liver cancer cells revealed that this compound induces apoptosis and cell cycle arrest, leading to a dose-dependent reduction in cell viability. The treatment with this compound at concentrations ranging from 1 to 50 µM showed marked effects over 12 to 48 hours .

Table 1: Effects of this compound on HepG2 Cells

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)Cell Cycle Phase Alteration
1905G1 Phase
57515S Phase
255030S Phase
502060G1 Phase reduction

These findings indicate that this compound not only inhibits cancer cell proliferation but also alters the cell cycle dynamics, promoting apoptosis in cancerous cells.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study reported that this compound exhibited significant antibiofilm activity against Staphylococcus epidermidis, achieving an inhibition rate of up to 83% at a concentration of 500 µg/mL without affecting bacterial growth . Furthermore, it demonstrated antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL against several strains, including E. coli .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
E. coli500 µg/mL
Staphylococcus aureus750 µg/mL
Pseudomonas aeruginosa1000 µg/mL

Anti-inflammatory and Neuroprotective Effects

This compound's anti-inflammatory properties have been linked to its ability to modulate various signaling pathways. In a rat model of ulcerative colitis, this compound administration resulted in the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 through inhibition of the NF-κB signaling pathway .

Moreover, recent studies have highlighted its neuroprotective effects. This compound improved cognitive functions in models of Alzheimer’s disease by enhancing synaptic plasticity and reducing acetylcholinesterase activity .

Table 3: Neuroprotective Effects of this compound

Treatment ConditionBehavioral Test Improvement (%)Mechanism of Action
Scopolamine-induced40%Increased BDNF expression
Control-Normal acetylcholinesterase activity

Case Studies and Clinical Applications

Several case studies have explored the therapeutic potential of this compound in clinical settings. For instance, its application in treating rheumatoid arthritis demonstrated significant reductions in inflammation and joint damage through inhibition of fibroblast-like synoviocyte proliferation .

Additionally, this compound's role as a fluorescent probe for detecting biological species has opened avenues for its use in diagnostic applications .

Q & A

Basic Research Questions

Q. How can umbelliferone be identified and characterized in plant extracts?

  • Methodology : Use a fluorescence test under UV light (324 nm) after treating the extract with 1 N NaOH, which produces blue fluorescence specific to coumarins . Confirm purity via melting point determination (232–234°C) using the Thiele tube method . Validate structural integrity with FT-IR spectroscopy (e.g., hydroxyl peak at 3182 cm⁻¹, C=O stretch at 1726 cm⁻¹) and differential scanning calorimetry (DSC) to assess thermal transitions (exothermic peak at ~235°C) .

Q. What analytical methods are standard for quantifying this compound in pharmaceutical formulations?

  • Methodology : Develop a UV-spectrophotometric calibration curve in methanol, PBS (pH 7.4), or water at λmax 324 nm with linearity validated between 2–10 µg/ml . For higher specificity, use HPTLC with Rf = 0.33 (this compound) and 0.32 (phytosomal complex), validated via densitometry . Ensure compliance with ICH guidelines for precision (intraday/interday CV <2%), accuracy (recovery 98–102%), and robustness .

Q. How is purity assessed for this compound in mixed-matrix formulations?

  • Methodology : Employ high-performance thin-layer chromatography (HPTLC) to distinguish free this compound from its complexes based on distinct Rf values . Validate using FT-IR to detect hydrogen bonding between this compound’s hydroxyl group and phospholipids (peak broadening at 3223–3331 cm⁻¹) . Confirm amorphous conversion via X-ray diffraction (XRD) loss of sharp crystalline peaks .

Advanced Research Questions

Q. How can experimental design optimize this compound-phospholipid complexation for enhanced bioavailability?

  • Methodology : Apply a Box-Behnken design (3 factors, 3 levels) to model variables: drug-phospholipid ratio (X1), temperature (X2), and reaction time (X3). Measure responses like complexation rate (Y1) and partition coefficient (Y2) . Use polynomial equations and ANOVA to identify optimal conditions (e.g., X1 = 1:2 ratio, X2 = 50°C, X3 = 3 hr) with desirability >0.99 . Validate via chloroform solubility assays for uncomplexed drug residuals .

Q. How to resolve contradictions between DSC and FT-IR data when confirming complex formation?

  • Methodology : DSC may show minimal thermal interaction in physical mixtures (peak at ~283°C) but distinct phase transitions in complexes (e.g., lowered onset temperature to 63°C) . Cross-validate with FT-IR to confirm hydrogen bonding (hydroxyl peak shifts) and XRD to confirm amorphous conversion . Discrepancies arise if residual crystallinity persists; refine solvent evaporation protocols to ensure complete complexation .

Q. What strategies improve this compound’s photoprotective efficacy in topical formulations?

  • Methodology : Formulate phytosomal gels (0.1% drug equivalent) and compare UV shielding using in vivo rat models. Measure antioxidant enzymes (GSH, SOD, CAT) and lipid peroxidation (LPO) post-UV exposure . Use Dunnet’s test for statistical significance (p<0.05), confirming phytosomes enhance enzyme retention vs. free drug . Optimize permeation via Franz diffusion cells, noting 2.5-fold higher ex vivo flux in phytosomes .

Q. How to statistically analyze biological data from this compound efficacy studies?

  • Methodology : Apply one-way ANOVA to compare enzyme levels across treatment groups (e.g., UV-irradiated vs. phytosome-treated rats). Use post-hoc tests (e.g., Tukey, Dunnet) to identify significant differences (p<0.05) . Report mean ± SEM and validate normality via Shapiro-Wilk tests. For dose-response studies, use nonlinear regression to model IC50 values in antioxidant assays (DPPH, Ferrozine) .

Q. What methodologies address low solubility challenges in this compound delivery systems?

  • Methodology : Compare phytosomes, cyclodextrin inclusion complexes, and nanoemulsions. For phytosomes, optimize phospholipid ratios (1:2–1:4) via solvent evaporation, achieving >99% complexation . For cyclodextrins, use Job’s plot to confirm 1:1 stoichiometry and ESI-MS to validate binding constants . Assess solubility enhancements via shake-flask method in polar/nonpolar solvents .

Q. Data Contradiction & Validation

Q. How to validate conflicting reports on this compound’s antioxidant mechanisms?

  • Methodology : Reconcile DPPH radical scavenging (direct electron donation) with Ferrozine assays (metal chelation) by testing under standardized pH/temperature . Use ESR spectroscopy to detect radical adducts and LC-MS to identify oxidized metabolites. Cross-reference in vitro results with in vivo glutathione levels to confirm mechanistic relevance .

Q. What controls are essential to ensure reproducibility in this compound stability studies?

  • Methodology : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Monitor via HPLC for degradation products (e.g., esculetin) and DSC for polymorphic shifts . Include positive controls (e.g., ascorbic acid for oxidation) and validate using accelerated stability protocols per ICH Q1A .

Properties

IUPAC Name

7-hydroxychromen-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ORHBXUUXSCNDEV-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O
Source PubChem
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Molecular Formula

C9H6O3
Record name umbelliferone
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DSSTOX Substance ID

DTXSID5052626
Record name Umbelliferone
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Molecular Weight

162.14 g/mol
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Physical Description

Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS], Solid
Record name Umbelliferone
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CAS No.

93-35-6
Record name Umbelliferone
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Melting Point

230 - 232 °C
Record name Umbelliferone
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Synthesis routes and methods

Procedure details

1-Fluoro-3,5-dihydroxybenzene (1.0 g, 7.8 mmol) and ethyl 2-benzyl acetoacetate (1.72 g, 7.8 mmol) are suspended in 20 mL of 70% sulfuric acid at room temperature. The reaction mixture is stirred for 24 hours and poured into ice water. The solid is filtered and washed with water. The yellowish crude product is re-crystallized from hot ethanol to afford the 7-hydroxy coumarin intermediate (929 mg, 42%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 2-benzyl acetoacetate
Quantity
1.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione
Umbelliferone
2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione
2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione
Umbelliferone
2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione
2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione
Umbelliferone
2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione
2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione
Umbelliferone
2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione
2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione
Umbelliferone
2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione
Umbelliferone

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